2,6-dichloro-N-methylbenzene-1-sulfonamide
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Overview
Description
2,6-Dichloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methylbenzene-1-sulfonamide typically involves the chlorination of N-methylbenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous introduction of reactants and the removal of products, ensuring a steady-state operation.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2,6-Dichloro-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Dichloro-N-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-methylbenzenesulfonamide: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Difluoro-N-methylbenzenesulfonamide: Fluorine atoms instead of chlorine at the 2 and 6 positions.
2,6-Dichloro-N-ethylbenzenesulfonamide: Ethyl group instead of a methyl group on the nitrogen atom.
The uniqueness of 2,6-dichloro-N-methylbenzene-1-sulfonamide lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKZRCYQVHARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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